molecular formula C12H21Cl3O2 B14510645 Methyl 2,2,8-trichloro-4,6-dimethylnonanoate CAS No. 63616-40-0

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate

Katalognummer: B14510645
CAS-Nummer: 63616-40-0
Molekulargewicht: 303.6 g/mol
InChI-Schlüssel: IHGLJYICUMSMAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate is an organic compound with the molecular formula C12H21Cl3O2 It is characterized by the presence of three chlorine atoms, two methyl groups, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,8-trichloro-4,6-dimethylnonanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:

    Starting Materials: 2,2,8-trichloro-4,6-dimethylnonanoic acid and methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: 2,2,8-trichloro-4,6-dimethylnonanoic acid.

    Reduction: 2,2,8-trichloro-4,6-dimethylnonanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 2,2,8-trichloro-4,6-dimethylnonanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or other proteins. The chlorine atoms can also participate in halogen bonding, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,2,8-trichloro-4,6-dimethyloctanoate: Similar structure but with one less carbon atom.

    Methyl 2,2,8-trichloro-4,6-dimethyldecanoate: Similar structure but with one more carbon atom.

    Methyl 2,2,8-dichloro-4,6-dimethylnonanoate: Similar structure but with one less chlorine atom.

Uniqueness

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties. Its ester functional group also allows for versatile chemical modifications, making it valuable in various applications.

Eigenschaften

CAS-Nummer

63616-40-0

Molekularformel

C12H21Cl3O2

Molekulargewicht

303.6 g/mol

IUPAC-Name

methyl 2,2,8-trichloro-4,6-dimethylnonanoate

InChI

InChI=1S/C12H21Cl3O2/c1-8(6-10(3)13)5-9(2)7-12(14,15)11(16)17-4/h8-10H,5-7H2,1-4H3

InChI-Schlüssel

IHGLJYICUMSMAF-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C)CC(C(=O)OC)(Cl)Cl)CC(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.